吉卡贝钙
描述
Gemcabene calcium, also known as Gemcabene, is a new drug that lowers low-density lipoprotein cholesterol (LDL-C), decreases triglycerides, and raises high-density lipoprotein cholesterol (HDL-C) . It is a peroxisome proliferation-activated receptor (PPARα) agonist and a first-in-class lipid-lowering agent . It is a small molecule and the monocalcium salt of a dialkyl ether dicarboxylic acid .
Synthesis Analysis
The synthesis of Gemcabene calcium involves blocking the production of hepatic triglyceride and cholesterol synthesis and enhancing the clearance of VLDL by decreasing ApoC-III . It also involves inhibiting the incorporation of 14C-acetate into hepatocytes, stopping the mechanism of fatty acids and cholesterol synthesis .Molecular Structure Analysis
Gemcabene calcium has a molecular formula of C16H28CaO5 . It has an average mass of 340.469 Da and a monoisotopic mass of 340.156250 Da . It belongs to the class of organic compounds known as medium-chain fatty acids, which are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .Chemical Reactions Analysis
Gemcabene calcium’s chemical reactions primarily involve the reduction of LDL-C, triglycerides, and the increase of HDL-C . It also lowers pro-inflammatory acute-phase protein, C-reactive protein (CRP), exerting anti-inflammatory activity .Physical And Chemical Properties Analysis
Gemcabene calcium has a chemical formula of C16H28CaO5 and a molecular weight of 344.51 . It is soluble in water up to 10 mg/mL . The compound should be stored at 2-8℃ in a dry, sealed environment .科学研究应用
家族性部分性脂肪营养不良的治疗
吉卡贝钙已被评估其在治疗家族性部分性脂肪营养不良 (FPLD) 中的疗效,FPLD 是一种以皮下脂肪丧失和代谢异常为特征的疾病。在一项研究中,吉卡贝被用于治疗 FPLD 患者,并显示出降低甘油三酯的潜力,而患者反应的可变性可能与遗传差异有关(Akıncı et al., 2020)。
调脂剂的开发
通过基于模型的开发探索了吉卡贝作为新型调脂剂的作用,将其临床特征与其他降脂药物(如他汀类药物和依泽替米贝)进行比较。这种方法增强了对吉卡贝疗效的理解,尤其是在单独使用或与低剂量他汀类药物联合使用时(Mandema et al., 2005)。
纯合子家族性高胆固醇血症的治疗
在一项涉及 LDL 受体缺陷小鼠(纯合子家族性高胆固醇血症 (HoFH) 模型)的研究中,吉卡贝显示出显着降低低密度脂蛋白胆固醇 (LDL-C) 水平,尤其是在与阿托伐他汀联合使用时。这表明吉卡贝在治疗 HoFH 中的潜力(Bisgaier & Auerbach, 2015)。
作用机制分析
探索吉卡贝作用机制的研究发现,它不会直接激活过氧化物酶体增殖物激活受体 (PPAR) 亚型,表明在人体中观察到的其调脂作用与 PPAR 受体的直接激活无关(Bisgaier et al., 2018)。
治疗骨关节炎和疼痛的潜力
吉卡贝的潜力超出了调脂作用,因为它在骨关节炎和疼痛的动物模型中表现出抗炎活性,表明了额外的治疗应用(Srivastava et al., 2018)。
非酒精性脂肪性肝炎 (NASH) 的治疗
对 NASH 的 STAM™ 模型的研究表明,吉卡贝下调与炎症、脂质改变和细胞信号相关的基因,支持其在 NASH 治疗中的潜在用途(Oniciu et al., 2018)。
药物-药物相互作用研究
对潜在药物相互作用的研究表明,吉卡贝不太可能引起显着的代谢或转运途径干扰,突出了其与常用药物一起使用时的安全性(McShane et al., 2016)。
治疗潜力
血脂异常和心血管疾病:吉卡贝在降低极低密度脂蛋白胆固醇 (VLDL-C)、LDL-C、甘油三酯和 C 反应蛋白 (CRP) 等血浆脂质方面的有效性证实了其作为血脂异常和相关心血管疾病治疗剂的潜力。临床试验支持了这一点,显示出对重度高甘油三酯血症患者和肥胖、糖尿病患者亚组的积极作用(Oniciu, 2020)。
高胆固醇血症的辅助治疗
一项针对高胆固醇血症患者的研究表明,吉卡贝作为稳定他汀类药物治疗的辅助治疗,显着降低了 LDL-C 水平,表明其在降低胆固醇方面的疗效超出了单独使用他汀类药物的效果(Stein et al., 2016)。
纯合子家族性高胆固醇血症的治疗
当与现有的降脂治疗一起使用时,吉卡贝显示出降低纯合子家族性高胆固醇血症 (HoFH) 患者 LDL-C 水平的潜力,表明其在胆固醇水平极高的疾病中的作用(Gaudet et al., 2019)。
代谢途径分析
对吉卡贝代谢途径的研究确定 UDP-葡萄糖醛酸转移酶 2B7 是其在人肝微粒体中葡萄糖醛酸化的主要酶,提供了对其代谢和与其他药物潜在相互作用的见解(Bauman et al., 2005)。
肾脏有机阴离子转运蛋白介导的药物-药物相互作用
一项研究发现,当吉卡贝与血管紧张素转换酶抑制剂喹那普利共同给药时,由于转运蛋白介导的药物-药物相互作用,产生了协同降压作用,突出了在临床环境中理解此类相互作用的重要性(Yuan et al., 2009)。
作用机制
Gemcabene calcium’s mechanism of action is designed to enhance the clearance of very low-density lipoproteins (VLDLs) in the plasma and inhibit the production of fatty acids and cholesterol in the liver . It acts by inhibiting IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner .
安全和危害
未来方向
Gemcabene calcium was being evaluated in a Phase 2 randomized, double-blind, placebo-controlled study to assess its efficacy, safety, and tolerability in patients with severe hypertriglyceridemia . The study was placed on partial clinical hold as the U.S. Food and Drug Administration requested 2-year rat and mouse carcinogenicity studies to be completed and submitted . The company is currently assessing additional therapeutic indications for gemcabene that may strengthen their pipeline of assets, including COVID-19 in combination with ANA001 .
属性
IUPAC Name |
calcium;6-(5-carboxylato-5-methylhexoxy)-2,2-dimethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O5.Ca/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20;/h5-12H2,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKZKKPIKDNHDM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCOCCCCC(C)(C)C(=O)[O-])C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28CaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175181 | |
Record name | Gemcabene calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gemcabene calcium | |
CAS RN |
209789-08-2 | |
Record name | Gemcabene calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209789082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemcabene calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMCABENE CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9AM8GST2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。